[4-[(Z)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] methanesulfonate
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Overview
Description
[4-[(Z)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] methanesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] methanesulfonate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Assembly of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amines with carbonyl compounds.
Final Coupling and Sulfonation: The final step involves coupling the furan, thiadiazole, and pyrimidine rings, followed by sulfonation using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its unique structure, the compound exhibits potential antimicrobial activity against various bacterial strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure allows for the design of novel drugs with potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[2-(furan-2-yl)-1,3,4-thiadiazole]: Shares the thiadiazole and furan rings but lacks the pyrimidine ring.
[5-(furan-2-yl)-1,3,4-oxadiazole]: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
Structural Complexity: The presence of three different heterocyclic rings (furan, thiadiazole, and pyrimidine) makes it more complex and potentially more versatile in its applications.
Functional Diversity: The compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from simpler analogs.
Properties
IUPAC Name |
[4-[(Z)-[2-(furan-2-yl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S2/c1-28(23,24)26-11-6-4-10(5-7-11)9-12-14(18)21-17(19-15(12)22)27-16(20-21)13-3-2-8-25-13/h2-9,18H,1H3/b12-9-,18-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQQWUKWYOTB-LITBSJMGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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